2-Chloro-6-methyl-5-phenylnicotinonitrile

Descripción general

Descripción

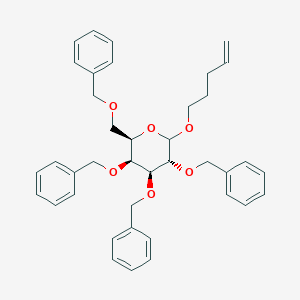

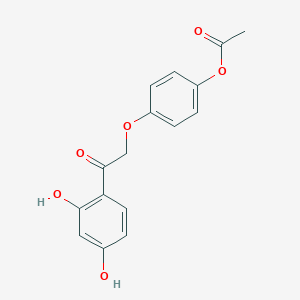

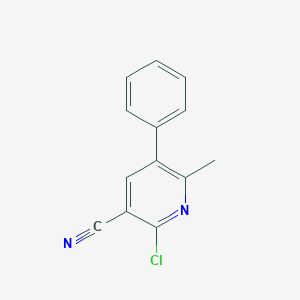

2-Chloro-6-methyl-5-phenylnicotinonitrile is a chemical compound with the molecular formula C13H9ClN2 . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methyl-5-phenylnicotinonitrile consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass is 228.677 Da and the monoisotopic mass is 228.045425 Da .Aplicaciones Científicas De Investigación

Synthesis and Polymorphism Studies

2-Chloro-6-methyl-5-phenylnicotinonitrile serves as a precursor in the synthesis of complex organic molecules. For instance, Rai et al. (2016) synthesized a derivative, 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile, and conducted a detailed polymorphic study. This compound showed significant anti-inflammatory activity, highlighting its potential for therapeutic applications. The polymorphs were analyzed through X-ray diffraction and Hirshfeld surface analysis, with their solubility tested in various mediums (Rai, Singh, Khanam, & Tewari, 2016).

Regioselective Reactions

In another study, Dyadyuchenko et al. (2021) demonstrated the regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, leading to a nucleophilic substitution that forms triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. This work underscores the compound's versatility in chemical synthesis, offering a pathway to novel organic structures (Dyadyuchenko et al., 2021).

Antimicrobial Applications

Behbehani et al. (2011) explored the use of 2-arylhydrazononitriles, derived from 2-chloro-6-methyl-5-phenylnicotinonitrile, in synthesizing a variety of heterocyclic compounds with promising antimicrobial activities. Their findings highlight the compound's role in developing new antimicrobial agents capable of combating various bacterial and yeast infections (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Anticancer and Solar Cell Applications

Mansour et al. (2021) synthesized 2-amino-3-cyanopyridine derivatives from a 2-aminonicotinonitrile derivative, exploring its potential in creating anticancer agents. This research opens avenues for developing novel therapeutic compounds targeting cancer cells (Mansour, Sayed, Marzouk, & Shaban, 2021). Moreover, Mazloum‐Ardakani et al. (2018) investigated a phenylnicotinonitrile derivative's role in enhancing the performance of dye-sensitized solar cells, signifying its utility in renewable energy technologies (Mazloum‐Ardakani, Arazi, Haghshenas, Tamaddon, & Alizadeh, 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c1-9-12(10-5-3-2-4-6-10)7-11(8-15)13(14)16-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKNXDBSPNSUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363096 | |

| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methyl-5-phenylnicotinonitrile | |

CAS RN |

10176-63-3 | |

| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)

![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)